3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal
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Overview
Description
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal is an organic compound with the molecular formula C10H10O2S It is characterized by the presence of a methoxyphenyl group attached to a sulfanylprop-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal typically involves the reaction of 4-methoxythiophenol with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-purity compound. The use of advanced equipment and technology helps in maintaining the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Similar structure but lacks the sulfanyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the prop-2-enal structure.
4-Methoxythiophenol: Contains the methoxyphenyl and sulfanyl groups but lacks the prop-2-enal structure.
Uniqueness
3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal is unique due to the presence of both the methoxyphenyl and sulfanyl groups attached to a prop-2-enal structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
192519-98-5 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanylprop-2-enal |
InChI |
InChI=1S/C10H10O2S/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h2-8H,1H3 |
InChI Key |
UAHXHRMMZXYNGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC=CC=O |
Origin of Product |
United States |
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